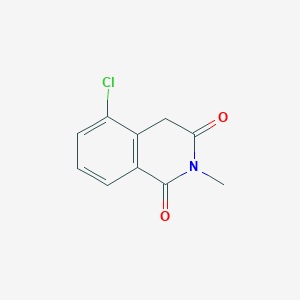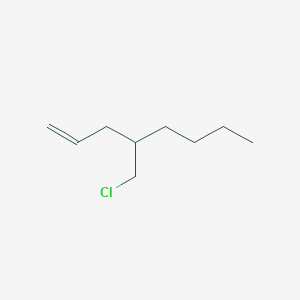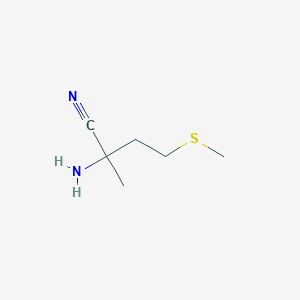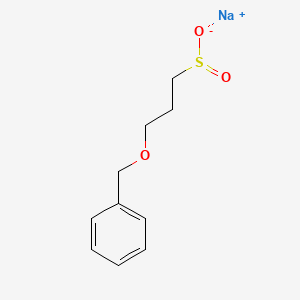
Sodium 3-(benzyloxy)propane-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-(benzyloxy)propane-1-sulfinate is an organosulfur compound with the molecular formula C₁₀H₁₃NaO₃S. It is a sodium salt of a sulfinate ester and is used in various chemical reactions and applications. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-(benzyloxy)propane-1-sulfinate typically involves the reaction of 3-(benzyloxy)propane-1-sulfinic acid with a sodium base. The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated by crystallization or precipitation. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The product is typically purified through recrystallization or other separation techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 3-(benzyloxy)propane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with this compound under basic conditions.
Major Products Formed
Sulfonates: Formed through oxidation.
Thiols: Formed through reduction.
Various Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
Sodium 3-(benzyloxy)propane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-sulfur bonds.
Biology: Investigated for its potential role in biological systems and as a precursor for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Sodium 3-(benzyloxy)propane-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form stable intermediates that facilitate the formation of carbon-sulfur bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium propane-1-sulfinate
- Sodium 3-(benzyloxy)propane-1-sulfonate
- Sodium 3-(benzyloxy)propane-1-thiolate
Uniqueness
Sodium 3-(benzyloxy)propane-1-sulfinate is unique due to its specific structure, which allows for selective reactions and the formation of specific products. Its benzyloxy group provides additional stability and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H13NaO3S |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
sodium;3-phenylmethoxypropane-1-sulfinate |
InChI |
InChI=1S/C10H14O3S.Na/c11-14(12)8-4-7-13-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9H2,(H,11,12);/q;+1/p-1 |
Clé InChI |
PIQLOFSPWRHVQY-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)COCCCS(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


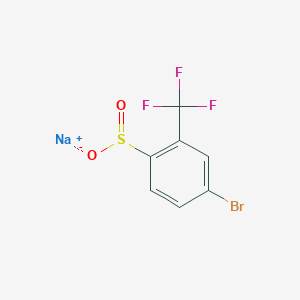
![Benzyl 3-[(chlorosulfonyl)methyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13222072.png)

![N-[3-Methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13222087.png)
![5,7-Dicyclopropyl-1-ethoxy-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B13222097.png)
![Tert-butyl 1-methyl-4-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13222100.png)
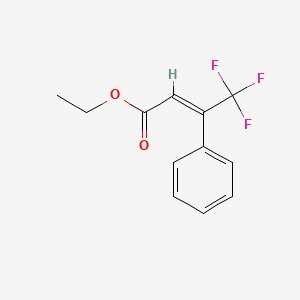
![4,4-Dimethyl-5,6-dihydro-4h-cyclopenta[d]thiazole-2-carboxylic acid](/img/structure/B13222109.png)

![(2-Methoxyethyl)({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13222129.png)
![(4Z)-8-[(Propan-2-yl)amino]cyclooct-4-en-1-ol](/img/structure/B13222139.png)
